2-{[(Furan-2-ylmethyl)carbamoyl]amino}acetic acid 2-{[(Furan-2-ylmethyl)carbamoyl]amino}acetic acid
Brand Name: Vulcanchem
CAS No.: 953885-34-2
VCID: VC21079479
InChI: InChI=1S/C8H10N2O4/c11-7(12)5-10-8(13)9-4-6-2-1-3-14-6/h1-3H,4-5H2,(H,11,12)(H2,9,10,13)
SMILES: C1=COC(=C1)CNC(=O)NCC(=O)O
Molecular Formula: C8H10N2O4
Molecular Weight: 198.18 g/mol

2-{[(Furan-2-ylmethyl)carbamoyl]amino}acetic acid

CAS No.: 953885-34-2

Cat. No.: VC21079479

Molecular Formula: C8H10N2O4

Molecular Weight: 198.18 g/mol

* For research use only. Not for human or veterinary use.

2-{[(Furan-2-ylmethyl)carbamoyl]amino}acetic acid - 953885-34-2

Specification

CAS No. 953885-34-2
Molecular Formula C8H10N2O4
Molecular Weight 198.18 g/mol
IUPAC Name 2-(furan-2-ylmethylcarbamoylamino)acetic acid
Standard InChI InChI=1S/C8H10N2O4/c11-7(12)5-10-8(13)9-4-6-2-1-3-14-6/h1-3H,4-5H2,(H,11,12)(H2,9,10,13)
Standard InChI Key BKXYTQHDSGUOCM-UHFFFAOYSA-N
SMILES C1=COC(=C1)CNC(=O)NCC(=O)O
Canonical SMILES C1=COC(=C1)CNC(=O)NCC(=O)O

Introduction

Chemical Structure and Identification

Structural Features

2-{[(Furan-2-ylmethyl)carbamoyl]amino}acetic acid features a furan ring connected to a carbamoyl group through a methylene linker, with the carbamoyl further attached to an aminoacetic acid moiety. This structural arrangement contributes to the compound's chemical behavior and potential reactivity patterns.

Chemical Identifiers and Properties

The compound is characterized by specific chemical identifiers that enable its precise identification in databases and literature, as outlined in Table 1.

Table 1: Chemical Identifiers of 2-{[(Furan-2-ylmethyl)carbamoyl]amino}acetic acid

ParameterValue
CAS Number953885-34-2
Molecular FormulaC₈H₁₀N₂O₄
Molecular Weight198.18 g/mol
IUPAC Name2-(furan-2-ylmethylcarbamoylamino)acetic acid
Standard InChIInChI=1S/C8H10N2O4/c11-7(12)5-10-8(13)9-4-6-2-1-3-14-6/h1-3H,4-5H2,(H,11,12)(H2,9,10,13)
Standard InChIKeyBKXYTQHDSGUOCM-UHFFFAOYSA-N
SMILESC1=COC(=C1)CNC(=O)NCC(=O)O

Synonyms

The compound is also known by several alternative names in scientific literature:

  • 2-(furan-2-ylmethylcarbamoylamino)acetic acid

  • N-[[2-Furanylmethyl)amino]carbonyl]-glycine

  • 2-(((furan-2-ylmethyl)carbamoyl)amino)acetic acid

Physical Properties

Physical Characteristics

2-{[(Furan-2-ylmethyl)carbamoyl]amino}acetic acid typically appears as a powder at room temperature. Its physical properties are important considerations for laboratory handling and potential applications.

Table 2: Physical Properties of 2-{[(Furan-2-ylmethyl)carbamoyl]amino}acetic acid

PropertyCharacteristic
AppearancePowder
Storage TemperatureRoom Temperature
Signal WordWarning
Hazard StatementsH315-H319-H335
Precautionary StatementsP261-P264-P271-P280-P302+P352-P304+P340-P305+P351+P338-P312-P332+P313-P337+P313-P362-P403+P233-P405-P501

These physical properties indicate that the compound may cause skin and eye irritation and respiratory irritation, requiring appropriate handling precautions in laboratory settings .

Synthesis Methods

General Synthetic Approaches

The synthesis of 2-{[(Furan-2-ylmethyl)carbamoyl]amino}acetic acid can be approached through several methods. Based on synthesis approaches for similar furan derivatives, potential synthetic routes may include:

  • Microwave-assisted synthesis under mild conditions

  • Coupling reactions using effective coupling reagents such as DMT/NMM/TsO− or EDC

  • Reactions involving furfurylamine and appropriate carboxylic acid derivatives

Microwave-Assisted Synthesis

Research on related furan derivatives suggests that microwave radiation can facilitate the synthesis of compounds containing furan rings under mild conditions. The reaction time, solvent selection, and substrate amounts can be optimized to improve yields .

Predicted Collision Cross Section

Mass spectrometry analysis is a valuable tool for compound characterization. Predicted Collision Cross Section (CCS) values for various adducts of 2-{[(Furan-2-ylmethyl)carbamoyl]amino}acetic acid provide insights into its behavior in mass spectrometric analysis.

Table 3: Predicted Collision Cross Section for 2-{[(Furan-2-ylmethyl)carbamoyl]amino}acetic acid

Adductm/zPredicted CCS (Ų)
[M+H]+199.07134143.2
[M+Na]+221.05328149.9
[M+NH4]+216.09788148.5
[M+K]+237.02722149.3
[M-H]-197.05678143.7
[M+Na-2H]-219.03873145.5
[M]+198.06351143.6
[M]-198.06461143.6

These values are valuable for analytical chemists working with this compound, particularly when using ion mobility spectrometry coupled with mass spectrometry .

Structural Comparison with Related Compounds

Understanding the relationship between 2-{[(Furan-2-ylmethyl)carbamoyl]amino}acetic acid and structurally similar compounds provides insights into its potential chemical behavior and applications.

Related Furan Derivatives

Several structurally related compounds have been identified in chemical databases:

  • (Furan-2-ylmethyl-methyl-amino)-acetic acid (C₈H₁₁NO₃) - Features a methylated amino group instead of the carbamoyl linkage

  • 2-((Furan-2-ylmethyl)amino)acetic acid hydrochloride - The hydrochloride salt of a related amine derivative

  • 2-((Furan-2-ylmethyl)sulfinyl)acetic acid - Contains a sulfinyl group instead of the carbamoyl-amino linkage

Structural Implications

The presence of the carbamoyl group in 2-{[(Furan-2-ylmethyl)carbamoyl]amino}acetic acid distinguishes it from many related derivatives. This functional group introduces potential hydrogen bonding capabilities that may influence the compound's interaction with biological targets or its behavior in chemical reactions.

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